molecular formula C12H12BrNO2 B13696460 8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one

8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one

Cat. No.: B13696460
M. Wt: 282.13 g/mol
InChI Key: HTMZKJBKSDNFKN-UHFFFAOYSA-N
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Description

8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one is a structurally complex heterocyclic compound featuring a benzoxazepine core fused with a spiro-cyclobutane moiety and a bromine substituent at the 8-position. The benzoxazepine ring system is a seven-membered ring containing oxygen and nitrogen atoms, while the spiro-cyclobutane introduces steric constraints that influence conformational flexibility and reactivity .

Synthetic routes for related benzoxazepines often involve copper-catalyzed coupling or cyclization reactions. For example, benzo-1,4-oxazepin-5-one derivatives are synthesized using CuI, ligand L1, and Cs₂CO₃ in DMSO at 100°C, yielding isolated products under optimized conditions .

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

8-bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one

InChI

InChI=1S/C12H12BrNO2/c13-8-2-3-9-10(6-8)16-12(4-1-5-12)7-14-11(9)15/h2-3,6H,1,4-5,7H2,(H,14,15)

InChI Key

HTMZKJBKSDNFKN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNC(=O)C3=C(O2)C=C(C=C3)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1’-cyclobutane]-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the compound.

    Reduction: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazepines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1’-cyclobutane]-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one with structurally or functionally related compounds, focusing on synthesis, reactivity, and applications.

8-Bromo-3,4-dihydro-1,4-benzoxazepine-2,5-dione

  • Structural Differences : Lacks the spiro-cyclobutane moiety but includes a diketone (2,5-dione) group.
  • However, the absence of a spiro system reduces steric hindrance compared to the target compound.

Non-Brominated Spiro-Benzoxazepines

  • Structural Differences : Missing the 8-bromo substituent.
  • Synthesis: Spiro compounds are synthesized via cycloaddition or ring-closing metathesis. Cyclobutanones, as noted in , serve as key intermediates for spiro systems .
  • Reactivity : The absence of bromine reduces halogen-specific interactions (e.g., in Suzuki couplings) but may improve metabolic stability in drug design.

Halogenated Diazepines and Triazepines

  • Example : 5-Phenyl-1H-2,3-dihydro-(8-substituted naphtho[2,1-b]furo[3,2-e])-1,4-diazepine-2-one.
  • Structural Differences : Features a diazepine core with a fused naphthofuran system instead of benzoxazepine.
  • Synthesis : Utilizes 8-bromo/nitro-naphthofuran precursors in multi-step reactions, often involving nucleophilic substitution .
  • Applications : Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting halogenated heterocycles as promising bioactive scaffolds .

Spiro-Azaspiro Compounds with Halogen Substituents

  • Example : 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS: 80827-62-9).
  • Structural Differences : Contains a larger spiro[4.5] system and a bromobutyl side chain.
  • Synthesis : Bromoalkylation of azaspiro precursors under basic conditions, as seen in impurity profiles for pharmaceuticals .
  • Reactivity : The bromobutyl group may act as a leaving group in nucleophilic substitutions, enabling further functionalization.

Research Findings and Implications

  • Synthetic Challenges : Introducing bromine into spiro systems requires precise control to avoid ring strain or side reactions. Copper-catalyzed methods () are efficient for benzoxazepines but may need adaptation for spiro compounds.
  • Biological Activity : Bromine enhances lipophilicity and target engagement, as seen in antimicrobial diazepines . The target compound’s spiro system could improve selectivity by restricting conformational mobility.
  • Material Science : Spiro-cyclobutane’s rigidity may benefit optoelectronic materials, though this application is underexplored in the evidence.

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